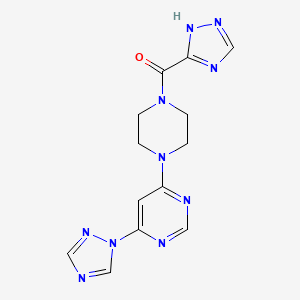

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(1H-1,2,4-triazol-5-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule that contains multiple functional groups, including two 1,2,4-triazole rings, a pyrimidine ring, and a piperazine ring . It is likely to be a part of a larger class of compounds known as 1,2,4-triazole derivatives .

Synthesis Analysis

The synthesis of similar compounds, such as 1,2,4-triazole derivatives, has been reported in the literature . These compounds are typically synthesized through a series of reactions involving the formation of the triazole and pyrimidine rings, followed by the introduction of the piperazine ring .Molecular Structure Analysis

The molecular structure of this compound can be confirmed by various spectroscopic techniques such as IR, 1H-NMR, and Mass spectroscopy . The presence of characteristic peaks in these spectra can confirm the presence of the various functional groups in the molecule .Chemical Reactions Analysis

The compound, being a part of the 1,2,4-triazole derivatives, is likely to undergo reactions typical of these compounds. This includes reactions at the triazole ring, the pyrimidine ring, and the piperazine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from similar compounds. For example, the melting point, yield, and IR spectrum of a similar compound have been reported .Aplicaciones Científicas De Investigación

- Spectroelectrochemical Studies : Solution-state in situ spectroelectrochemistry, including EPR and UV/Vis/NIR measurements, was performed on the TTPA ligand. This provided insights into the charge delocalization of the triphenylamine backbone .

- Redox States and Optical Properties : Solid-state electrochemical and in situ spectroelectrochemical methods were applied to Mn(II)/Cu(II) coordination frameworks containing TTPA. These studies elucidated the accessible redox states and optical properties of the frameworks. The findings contribute to our understanding of interconversion between different redox states and the potential applications in electrochromic and optical devices .

Antiviral Activity

While not extensively studied, some triazole analogues have shown moderate antiviral activity:

- HIV-1 and Influenza A : Certain derivatives exhibited inhibition against HIV-1 (18–62% at 10 μM) and/or influenza A virus (15–50% at 10 μM). However, none were active against West Nile virus (WNV) or HCV .

Apoptosis Induction

A specific derivative of this compound has been investigated for its effects on cancer cells:

- BT-474 Cells : Compound 10ec induced apoptosis in BT-474 breast cancer cells. Detailed biological studies, including acridine orange/ethidium bromide staining and clonogenic assays, supported its potential as an apoptosis-inducing agent .

Mecanismo De Acción

Direcciones Futuras

Given the promising anticancer activities of similar compounds, future research could focus on optimizing the structure of these compounds to develop more selective and potent anticancer molecules . Additionally, further investigation into the mechanism of action of these compounds could provide valuable insights into their therapeutic potential .

Propiedades

IUPAC Name |

1H-1,2,4-triazol-5-yl-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N10O/c24-13(12-17-8-18-20-12)22-3-1-21(2-4-22)10-5-11(16-7-15-10)23-9-14-6-19-23/h5-9H,1-4H2,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDEBOYZBQGCKHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=NC=NN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N10O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(1H-1,2,4-triazol-5-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![lithium(1+) ion 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}acetate](/img/structure/B2776858.png)

![2-[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide](/img/structure/B2776860.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(benzo[d]oxazol-2-ylthio)ethanone oxalate](/img/structure/B2776861.png)

![2,2-dimethyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B2776864.png)

![tert-butyl N-{3-[4-(benzyloxy)phenyl]prop-2-yn-1-yl}carbamate](/img/structure/B2776869.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea](/img/structure/B2776870.png)

![N-(3-Imidazo[1,2-a]pyridin-2-ylpropyl)but-2-ynamide](/img/structure/B2776877.png)